molecular formula C32H50O5 B1226940 Alisol B 23-monoacetate CAS No. 26575-95-1

Alisol B 23-monoacetate

Katalognummer: B1226940
CAS-Nummer: 26575-95-1
Molekulargewicht: 514.7 g/mol
InChI-Schlüssel: NLOAQXKIIGTTRE-CXWFPJGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

26575-95-1

Molekularformel

C32H50O5

Molekulargewicht

514.7 g/mol

IUPAC-Name

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22-,23?,24?,26?,27?,30-,31-,32-/m0/s1

InChI-Schlüssel

NLOAQXKIIGTTRE-CXWFPJGHSA-N

Isomerische SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

Kanonische SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Piktogramme

Irritant

Synonyme

23-acetylalisol B
alisol B 23-acetate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent Selection and Optimization

The initial extraction of Alisol B 23-acetate from Alisma orientale tubers relies on polar solvents to solubilize triterpenoids. Methanol (75–95%) or ethanol (75–95%) solutions are preferred due to their ability to penetrate plant matrices while minimizing co-extraction of non-target compounds. For instance, a 75% methanol solution at 70°C extracted 150 kg of dried tuber with a solvent-to-solid ratio of 7:1 (v/w), yielding a concentrated extract after three cycles of 1.5-hour reflux. Ethanol, though less efficient than methanol, is often substituted for industrial scalability and safety.

Table 1: Solvent Efficiency in Alisol B 23-Acetate Extraction

SolventConcentration (%)Temperature (°C)Extraction CyclesYield (g/kg)
Methanol757032.57
Ethanol958042.34

Data adapted from patent examples.

Hydrolysis and Liquid-Liquid Partitioning

Post-extraction, the concentrated crude extract undergoes hydrolysis to break glycosidic bonds, releasing aglycones like Alisol B 23-acetate. The extract is diluted to a relative density of 0.85–0.90 g/mL (60°C) and partitioned with ethyl acetate. This step exploits the compound’s higher solubility in ethyl acetate (logP ≈ 4.2) compared to aqueous phases, achieving a 4.3-fold enrichment after four extractions.

Purification Strategies

Silica Gel Chromatography

The ethyl acetate phase is concentrated and subjected to silica gel column chromatography using a gradient of petroleum ether and acetone (8:1 to 5:1 v/v). This step removes pigments and lipids, increasing Alisol B 23-acetate purity from ~40% to 85%. The process leverages the compound’s moderate polarity, eluting it between 15–20 column volumes.

Recrystallization and Purity Enhancement

Final purification involves recrystallization from ethyl acetate. For example, dissolving 386 g of semi-pure solid in 3,088 mL of ethyl acetate at 60°C, followed by cooling to 4°C for 12 hours, yields 86 g of colorless crystals with 99.3% purity. A second recrystallization further refines this to 99.4%, as confirmed by HPLC.

Table 2: Crystallization Parameters and Outcomes

Initial Mass (g)Ethyl Acetate (mL)Cooling Time (h)Final Purity (%)
3863,0881299.30
754501299.41

Industrial-Scale Production Workflow

Process Intensification

A patented method reduces production time from 14 to 4–9 days by integrating continuous extraction and inline crystallization. Key parameters include:

  • Extraction : 95% ethanol at 80°C for 2 hours (4 cycles)

  • Partitioning : Ethyl acetate-to-extract ratio of 1:1 (v/v), 5 extractions

  • Crystallization : Solvent-to-solid ratio of 6:1 (v/w), 12-hour cooling

Yield and Cost Analysis

Scaling from 150 kg to 500 kg of raw material increases yield linearly (2.57 g/kg to 2.52 g/kg), demonstrating process robustness. Ethanol recovery systems reduce solvent costs by 40%, making the method economically viable for pharmaceutical applications.

Quality Control and Analytical Validation

HPLC-DAD Quantification

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and UV detection at 210 nm is standard for purity assessment. Mobile phases of acetonitrile-water (75:25 v/v) achieve baseline separation of Alisol B 23-acetate (retention time: 12.3 min) from analogues like Alisol A.

Spectroscopic Confirmation

  • MS (ESI+) : m/z 529.3 [M+H]+ (calculated for C32H50O5: 528.36)

  • ¹H NMR (CDCl3) : δ 4.51 (dd, J = 11.5, 4.5 Hz, H-23), 2.06 (s, OAc)

Analyse Chemischer Reaktionen

Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of alisol B 23-acetate is alisol B .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

AB23A has demonstrated significant antitumor effects across various cancer types, particularly in colorectal and liver cancers.

  • Colorectal Cancer : A study showed that AB23A mitigates colitis-associated colorectal cancer in murine models by modulating gut microbiota and enhancing intestinal barrier function. The treatment led to a reduction in tumor burden and inflammatory cytokines, indicating its potential as a therapeutic agent against colorectal cancer .
  • Liver Cancer : Research indicated that AB23A enhances the antitumor effect of bufalin, a known liver cancer inhibitor. The combination treatment increased apoptosis in liver cancer cells and induced autophagy, suggesting a synergistic effect that could improve therapeutic outcomes in liver cancer patients .
Cancer Type Mechanism of Action Key Findings
Colorectal CancerModulates gut microbiota; anti-inflammatory effectsReduced tumor load and improved intestinal health in mouse models
Liver CancerEnhances bufalin's effects; induces apoptosisIncreased cell death and autophagy in liver cancer cells

Metabolic Disorders

AB23A has shown promise in managing metabolic disorders such as non-alcoholic steatohepatitis (NASH) and chronic kidney disease (CKD).

  • Non-Alcoholic Steatohepatitis : In murine studies, AB23A demonstrated protective effects against NASH by reducing hepatic triglyceride accumulation and inflammatory cell infiltration. The mechanism involved activation of the farnesoid X receptor (FXR), which regulates lipid metabolism .
  • Chronic Kidney Disease : AB23A was found to improve gut microbiome composition and regulate blood pressure, suggesting its potential as a therapeutic agent for CKD management .
Metabolic Disorder Mechanism of Action Key Findings
Non-Alcoholic SteatohepatitisReduces hepatic lipogenesis; FXR activationDecreased liver inflammation and fibrosis in mouse models
Chronic Kidney DiseaseModulates gut microbiota; regulates blood pressureImproved renal function indicators in experimental models

Anti-inflammatory Properties

AB23A exhibits significant anti-inflammatory effects, making it beneficial for conditions like asthma and colitis.

  • Asthma : In a study involving ovalbumin-induced allergic asthma models, AB23A administration reduced pulmonary resistance and immune responses, indicating its potential for asthma treatment .
  • Colitis : The compound's ability to modulate inflammatory pathways has been linked to improved outcomes in colitis models, further supporting its application in gastrointestinal diseases .
Condition Mechanism of Action Key Findings
AsthmaReduces immune response; anti-inflammatory effectsLowered pulmonary resistance and inflammation markers
ColitisModulates inflammatory pathwaysImproved clinical signs and reduced inflammation in animal models

Vergleich Mit ähnlichen Verbindungen

Alisol B 23-acetate is compared with other similar compounds, such as alisol B, alisol C 23-acetate, alismol, and alismoxide .

    Alisol B: Similar in structure but lacks the acetyl group at the 23rd position.

    Alisol C 23-acetate: Another triterpenoid with similar pharmacological activities but different structural features.

    Alismol and Alismoxide: Sesquiterpenes with distinct chemical structures and biological activities.

Alisol B 23-acetate is unique due to its specific acetylation at the 23rd position, which contributes to its distinct pharmacological properties.

Q & A

Basic Research Questions

Q. How is Alisol B 23-acetate isolated and quantified from Alisma orientale?

  • Methodology : Alisol B 23-acetate is isolated using sequential chromatography techniques, including silica gel column chromatography, reversed-phase C18, Sephadex LH-20, and semi-preparative HPLC. Structural confirmation is achieved via nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectral analysis . Quantification in plant tissues (e.g., rhizomes, inflorescences) employs UPLC-QQQ-MS, with detection limits standardized to ≥0.5 mg/g for pharmacopeial compliance .

Q. What in vitro assays confirm FXR activation by Alisol B 23-acetate?

  • Experimental Design : HepG2 cells transfected with FXR-responsive luciferase reporter constructs are treated with Alisol B 23-acetate (doses: 10–100 µM). Luciferase activity is measured to assess FXR activation. Parallel dose-response studies (e.g., 25–100 mg/kg in mice) validate hepatoprotective effects against CCl₄- or ANIT-induced toxicity via qPCR and western blotting of FXR target genes (Bsep, Mrp2) .

Q. What in vivo models evaluate the hepatoprotective effects of Alisol B 23-acetate?

  • Models :

  • CCl₄-induced hepatotoxicity : Mice are administered Alisol B 23-acetate (25–100 mg/kg, oral) for 7 days, followed by CCl₄ challenge. Liver regeneration is assessed via BrdU immunohistochemistry and TUNEL assays for apoptosis .
  • ANIT-induced cholestasis : Bile acid homeostasis is monitored through hepatic transporters (Ntcp, Cyp7a1) and efflux pumps (Bsep) using real-time PCR .

Q. What are the pharmacokinetic challenges associated with Alisol B 23-acetate?

  • Stability Considerations : Alisol B 23-acetate is stable in DMSO (50 mg/ml stock) but undergoes structural isomerization in protic solvents (e.g., methanol), transforming into alisol A 24-acetate or deacetylated derivatives. Stability assays via HPLC are recommended for long-term storage studies .

Advanced Research Questions

Q. How does structural isomerization impact Alisol B 23-acetate’s stability and bioactivity?

  • Key Findings : In protic solvents, Alisol B 23-acetate isomerizes to alisol A 24-acetate, while prolonged storage in methanol leads to deacetylation to alisol A. X-ray crystallography and NMR confirm structural changes, which alter FXR binding affinity and reduce hepatoprotective efficacy. Researchers must optimize solvent systems (e.g., aprotic solvents) and validate compound integrity pre-experiment .

Q. What mechanisms underlie Alisol B 23-acetate’s role in multidrug resistance (MDR) reversal?

  • Mechanistic Insights : Alisol B 23-acetate acts as a partial non-competitive P-glycoprotein (P-gp) inhibitor, suppressing ATPase activity (IC₅₀: ~10 µM) and enhancing chemotherapeutic retention (e.g., doxorubicin) in MDR cancer cells. Synergistic studies combine Alisol B 23-acetate (5–20 µM) with chemotherapeutics, using flow cytometry to quantify intracellular drug accumulation .

Q. How does Alisol B 23-acetate modulate steroid receptors (AR/PR/GR) in cancer models?

  • Experimental Approach : Transient transfection reporter assays in androgen-responsive cells (e.g., LNCaP) show dose-dependent AR transactivation (10–50 µM). Molecular docking reveals interactions with the AR ligand-binding domain (LBD), while PR/GR pathways are repressed via co-activator displacement. Cross-talk with FXR/STAT3 signaling further reduces apoptosis in breast cancer (MDA-MB-231) .

Q. What synergistic effects are observed when combining Alisol B 23-acetate with chemotherapeutics?

  • Synergy Studies : Co-treatment with doxorubicin (1 µM) and Alisol B 23-acetate (10 µM) in MDR ovarian cancer cells (SKOV3/DDP) reduces IC₅₀ by 3-fold. Mechanistic assays include P-gp ATPase activity kits and membrane fluidity measurements (fluorescence polarization) .

Contradictions and Recommendations

  • Stability vs. Bioactivity : While highlights solvent-dependent instability, confirms bioactivity in DMSO-based formulations. Researchers should prioritize fresh preparations and avoid aqueous buffers for in vitro work.
  • Tissue-Specific Efficacy : Inflorescence tissues of A. orientale yield higher Alisol B 23-acetate (0.35 mg/g) than rhizomes, suggesting tissue-specific extraction protocols for optimal yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisol B 23-monoacetate
Reactant of Route 2
Alisol B 23-monoacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.